1-Amino-1-phenylpropan-2-one

Description

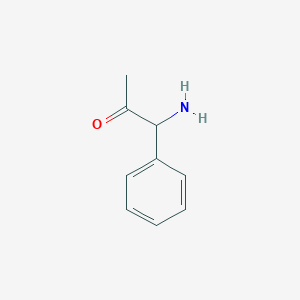

Structure

3D Structure

Properties

IUPAC Name |

1-amino-1-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTYOUCNSTZVDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Amino 1 Phenylpropan 2 One

Reactions of the Amine Functionality

The primary amine group in 1-amino-1-phenylpropan-2-one is a nucleophilic and basic center, allowing it to participate in a variety of characteristic reactions.

Salt Formation: As a base, the amine group readily reacts with acids to form ammonium (B1175870) salts. This reaction is often used to improve the compound's solubility in water. youtube.com For instance, treatment with hydrochloric acid yields this compound hydrochloride. nih.govsigmaaldrich.com

Alkylation: The amine can be alkylated by reacting with alkyl halides. This process typically proceeds via an SN2 mechanism. Polyalkylation can occur, potentially leading to secondary, tertiary, and even quaternary ammonium salts, especially with excess alkylating agent. youtube.commnstate.edu

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a common strategy to introduce various substituents onto the nitrogen atom.

Reductive Amination (as the amine component): While the molecule itself contains a ketone, the primary amine can react with other aldehydes or ketones to form an imine or enamine intermediate, which can then be reduced to form a secondary or tertiary amine.

These reactions highlight the utility of the amine group as a handle for further molecular elaboration.

| Reaction Type | Reagent | Product Class | Significance |

| Salt Formation | Acids (e.g., HCl) | Ammonium Salts | Increases water solubility |

| Alkylation | Alkyl Halides (e.g., CH₃I) | Secondary/Tertiary Amines | Introduces alkyl groups |

| Acylation | Acyl Chlorides | Amides | Forms stable amide linkage |

Transformations of the Ketone Moiety

The ketone group at the 2-position is an electrophilic site and can undergo numerous transformations, particularly nucleophilic additions and reductions.

Reduction to Alcohol: The carbonyl group can be reduced to a secondary alcohol, yielding 1-amino-1-phenylpropan-2-ol. This transformation can be achieved using various reducing agents. The reduction of related α-hydroxy ketones is a key step in the synthesis of phenylpropanolamine stereoisomers. nih.govresearchgate.net

Reductive Amination (as the ketone component): This is one of the most significant reactions for this class of compounds. The ketone can react with an amine (such as ammonia (B1221849) or a primary/secondary amine) in the presence of a reducing agent to form a new amine. This process is fundamental in the synthesis of amphetamine and its derivatives from phenyl-2-propanones. researchgate.net For example, reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel has been investigated to produce amino alcohols. researchgate.net

Formation of Imines and Enamines: The ketone reacts with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. mnstate.edu These reactions are typically reversible and can be driven to completion by removing water. mnstate.edu

Biotransamination: Amine transaminases (ATAs) can catalyze the transfer of an amino group from an amine donor to the ketone, producing a chiral amine. This enzymatic process is highly stereoselective and is a green chemistry approach for synthesizing optically active amines from prochiral ketones like 1-phenylpropan-2-one. uniovi.esresearchgate.net

| Reaction Type | Reagent/Catalyst | Product Class | Significance |

| Reduction | Reducing Agents (e.g., NaBH₄) | Amino Alcohols | Creates a second chiral center |

| Reductive Amination | Amine + Reducing Agent | 1,2-Diamines | Synthesizes vicinal diamines |

| Imine Formation | Primary Amine | Imines | Forms C=N double bond |

| Biotransamination | Amine Transaminases (ATAs) | Chiral Amines | Stereoselective synthesis of amines |

Stereospecific and Stereoselective Reactions

The presence of a chiral center at the C1 position and the potential to create a second one at the C2 position makes this compound and its precursors key substrates in stereocontrolled synthesis. A stereoselective reaction favors the formation of one stereoisomer over another, while a stereospecific reaction's outcome is determined by the stereochemistry of the starting material. masterorganicchemistry.com

The transformation of the ketone moiety is a focal point for stereoselective synthesis. Biocatalytic reductive amination of 1-arylpropan-2-ones using amine transaminases (ATAs) is a powerful method to produce optically active 1-arylpropan-2-amines with excellent enantiomeric excess (>99%). uniovi.es Depending on the selectivity of the chosen enzyme, it is possible to produce either the (R)- or (S)-enantiomer of the corresponding amine. researchgate.netuniovi.es This enzymatic approach offers an environmentally friendly alternative to traditional chemical methods for producing pharmaceutically relevant chiral amines. researchgate.net

Furthermore, multi-enzymatic cascades have been developed for the synthesis of all four stereoisomers of phenylpropanolamines (the corresponding amino alcohols). nih.gov These cascades utilize the complementary regio- and stereo-selectivities of alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs) to control the stereochemistry at both the alcohol and amine centers, achieving high optical purities. nih.gov

Synthesis of Structural Analogues and Derivatives

This compound serves as a scaffold for the synthesis of numerous structural analogues and derivatives with significant applications, particularly in pharmaceuticals.

Phenylpropanolamines (Norephedrine/Nor-pseudoephedrine): As mentioned, the reduction of the ketone in this compound yields phenylpropanolamines. These compounds, which include norephedrine (B3415761) and norpseudoephedrine, are vicinal amino alcohols with two chiral centers. researchgate.net Synthetic strategies often involve the stereoselective reduction of α-hydroxy ketones or the reductive amination of precursors like L-(R)-phenylacetylcarbinol. google.comgoogle.com

1-Phenyl-2-aminopropane (Amphetamine) Derivatives: The core structure is closely related to amphetamine. Derivatives are often synthesized from 1-phenyl-2-propanone via methods like reductive amination. researchgate.net Modifications can be made to the phenyl ring, the alkyl chain, or the amino group to produce a wide array of analogues. google.com

Cyclopropane (B1198618) Analogues: Conformationally restricted analogues have been synthesized where the propane (B168953) backbone is incorporated into a cyclopropane ring. For example, (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides were designed as novel NMDA receptor antagonists, demonstrating how modifying the core structure can lead to new biological activities. rsc.org

N-Substituted Derivatives: A vast number of derivatives can be created by reacting the amine group. For instance, reaction with 2-chloro-N-(m-tolyl)acetamide yields (2S,3S)-2-{1-hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide, a chiral molecule with two phenyl rings. iucr.org Similarly, derivatives of para-aminobenzoic acid have been synthesized by reacting enaminones (derived from related ketones) with aminobenzoic acids. mdpi.com

The synthesis of these analogues often involves multi-step sequences that strategically manipulate the amine and ketone functionalities to build molecular complexity and achieve desired stereochemistry.

Advanced Analytical Methodologies for Characterization and Identification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to obtain structural information. For 1-Amino-1-phenylpropan-2-one, Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl group, the methine proton at the chiral center (C1), the methyl protons (C3), and the amine protons. The aromatic protons would typically appear as a complex multiplet in the downfield region (around 7.2-7.5 ppm). The methine proton, being adjacent to both the phenyl ring and the amino group, would likely resonate as a singlet or a quartet depending on coupling with the amine protons. The methyl protons would appear as a sharp singlet in the upfield region. The amine protons would present as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon (C2), the carbons of the phenyl ring, the methine carbon (C1), and the methyl carbon (C3). The carbonyl carbon is typically the most deshielded, appearing significantly downfield (often above 200 ppm). The aromatic carbons would resonate in the approximate range of 125-140 ppm. The methine carbon (C1), attached to the nitrogen atom and the phenyl group, would be found further downfield than a typical aliphatic carbon, while the methyl carbon would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values and may differ from experimental results.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho, meta, para) | ~7.2 - 7.5 (m) | ~127 - 135 |

| CH (C1) | ~4.5 - 5.0 (s) | ~60 - 70 |

| NH₂ | variable (br s) | - |

| CH₃ (C3) | ~2.1 - 2.3 (s) | ~25 - 35 |

| C=O (C2) | - | ~205 - 215 |

Vibrational Spectroscopy (Infrared and Raman) Applications

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are highly sensitive to the functional groups present in a compound, making them excellent for qualitative analysis and identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. The presence of an aromatic ring would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the 3300-3500 cm⁻¹ range, while the N-H bending vibration would be observed around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric stretching of the aromatic ring would likely produce a strong Raman signal. The carbonyl group, while strong in the IR, may show a weaker band in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ketone) | Stretch | 1680 - 1700 |

| N-H (Amine) | Bend | 1590 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and, through fragmentation analysis, offers insights into its structure.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the molecular ion peak (M⁺) at m/z 149 would be expected, corresponding to its molecular weight.

A key fragmentation pathway for alpha-aminoketones like this compound is the α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon atom. This would lead to the formation of characteristic fragment ions. A major fragment would likely be the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragmentation would be the cleavage between C1 and C2, resulting in an iminium ion.

Table 3: Expected EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion |

| 149 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 44 | [CH₃C(O)]⁺ or [CH(NH₂)CH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 150, corresponding to the protonated molecule [C₉H₁₁NO + H]⁺. This technique is particularly useful for confirming the molecular weight of the compound.

Table 4: Expected Ion in ESI-MS of this compound

| Ion Mode | Expected m/z | Corresponding Ion |

| Positive | 150 | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), which is then fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by elucidating fragmentation pathways.

For this compound, the protonated molecule [M+H]⁺ at m/z 150 would be selected as the precursor ion. Collision-induced dissociation (CID) of this ion would likely result in the loss of neutral molecules such as ammonia (B1221849) (NH₃) or water (H₂O), and the formation of characteristic product ions. The fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.

Table 5: Plausible MS/MS Fragmentation Pathways for the [M+H]⁺ Ion of this compound (m/z 150)

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment |

| 150 | NH₃ (17 Da) | 133 | [C₉H₁₀O]⁺ |

| 150 | H₂O (18 Da) | 132 | [C₉H₁₀N]⁺ |

| 150 | CH₃CHO (44 Da) | 106 | [C₇H₈N]⁺ |

| 150 | CO (28 Da) | 122 | [C₈H₁₂N]⁺ |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline molecules, providing unambiguous determination of the relative and absolute configuration of stereogenic centers. googleapis.com The technique relies on the diffraction pattern produced when a single crystal of a compound is irradiated with X-rays. Analysis of this pattern allows for the calculation of electron density maps, revealing the precise spatial arrangement of atoms within the crystal lattice.

For chiral molecules like this compound, determining the absolute configuration is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. While challenging for organic compounds composed solely of light atoms (C, H, N, O), modern crystallographic methods can successfully establish the absolute configuration. nih.govchemicalbook.com

While specific crystallographic studies for this compound were not found, extensive research on its derivatives demonstrates the power of this technique. In studies of seized novel psychoactive substances, X-ray crystallography has been indispensable for confirming molecular structures, identifying the specific salt forms (e.g., hydrochloride or sulfate), and determining whether the compound exists as a single enantiomer or a racemic mixture. nih.govojp.gov For instance, crystallographic analysis of several cathinone (B1664624) derivatives revealed that they were present in the seized materials as racemic mixtures. nih.govgoogle.com This information is vital for understanding the synthetic pathway and potential pharmacological effects.

The data obtained from an X-ray crystallographic analysis is comprehensive, detailing the crystal system, space group, and unit cell dimensions, among other parameters. These data serve as a unique fingerprint for a specific crystalline form of a compound.

Table 1: Example of Crystal Data and Structure Refinement Parameters for Cathinone Derivatives This table presents typical data obtained from X-ray crystallography studies of cathinone derivatives, illustrating the level of detail provided by the analysis.

| Parameter | Example Value (Derivative A) | Example Value (Derivative B) |

|---|---|---|

| Crystal system | Monoclinic | Triclinic |

| Space group | P2₁/n | P-1 |

| a (Å) | 10.123 | 8.456 |

| b (Å) | 12.345 | 9.876 |

| c (Å) | 15.678 | 11.234 |

| α (°) | 90 | 85.12 |

| β (°) | 95.43 | 78.45 |

| γ (°) | 90 | 88.90 |

| Volume (ų) | 1978.5 | 912.3 |

| Z (molecules per unit cell) | 4 | 2 |

| Enantiomeric form | Racemic mixture | Racemic mixture |

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. When coupled with sensitive detection methods, it allows for the identification and quantification of substances like this compound.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique in forensic toxicology for the analysis of cathinones. nih.govgoogle.com The methodology involves separating volatile compounds in the gas phase using a capillary column, followed by detection with a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing structural information.

A significant challenge in the GC analysis of cathinones is their thermal instability; they can degrade in the hot GC inlet. google.comresearchgate.net To overcome this and to improve chromatographic peak shape and mass spectral quality, a derivatization step is often required. nih.govunodc.org This chemical modification, typically acylation of the primary amine group, increases the compound's thermal stability and volatility. Common derivatizing agents include anhydrides such as heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic anhydride (PFPA). nih.govunodc.org For example, a validated method for cathinone involves derivatization with HFBA at 70°C, followed by GC-MS analysis. nih.gov

Electron ionization (EI) is the most common ionization technique used in GC-MS. The fragmentation pattern of derivatized this compound provides characteristic ions that are used for its identification. For the HFBA derivative of cathinone, key monitored ions include m/z 77, 105, and 240. nih.gov The fragmentation is typically dominated by α-cleavage of the bond between the carbonyl group and the chiral carbon, leading to the formation of a stable iminium cation and a benzoyl cation. ojp.govchromatographyonline.com More advanced techniques like tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and are used for the comprehensive structural elucidation of complex derivatives and isomers. nih.govojp.gov

Table 2: Typical GC-MS Operating Conditions for Cathinone Analysis This table outlines a representative set of parameters for the GC-MS analysis of cathinones, often following a derivatization step.

| Parameter | Typical Setting |

|---|---|

| GC Column | 5% Phenyl / 95% Methyl Silicone (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 225-250 °C |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | Initial 90°C, ramp at 8-15 °C/min to 300°C, hold |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer Mode | Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) |

| Derivatization Reagent | Heptafluorobutyric anhydride (HFBA) |

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are indispensable tools for the analysis of this compound. These techniques are particularly advantageous as they are performed at or near ambient temperature, avoiding the thermal degradation issues associated with GC. nih.gov

Reversed-phase HPLC is the most common mode for the analysis of cathinones. Separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of water (often buffered, e.g., with ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile. nih.govunodc.org Detection is frequently accomplished using a diode-array detector (DAD) or a UV detector, with cathinones exhibiting strong absorbance at wavelengths around 258 nm. nih.govunodc.org DAD is especially valuable as it can help differentiate positional isomers, which may be indistinguishable by mass spectrometry alone. unodc.org

A critical application of HPLC in the analysis of this compound is chiral separation. Since the enantiomers can have different potencies, separating and quantifying them is essential. nih.gov This can be accomplished in two primary ways: using a chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives, or by adding a chiral selector (e.g., sulfated β-cyclodextrin) to the mobile phase used with a standard achiral column. nih.govgoogle.comnih.gov

UHPLC systems, which use columns packed with smaller particles (sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. UHPLC is frequently coupled with mass spectrometry for the highly sensitive and selective quantification of cathinones in complex biological matrices like urine and hair. ojp.govresearchgate.net

Table 3: Example HPLC and UHPLC Conditions for Cathinone Analysis This table provides illustrative examples of both achiral and chiral separation conditions.

| Parameter | Achiral (Reversed-Phase) Method | Chiral Method (Mobile Phase Additive) |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 3 µm | LiChrospher 100 RP-18e, 250 x 4 mm, 5 µm |

| Mobile Phase | Methanol : 10 mM Ammonium Formate (pH 3.5) (28:72 v/v) | Methanol : Water (2.5:97.5 v/v) + 2% Sulfated β-Cyclodextrin |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Detection | DAD at 258 nm | UV at 240 nm |

| Temperature | 22 °C | Ambient |

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), represents the gold standard for the sensitive and specific quantification of this compound in complex matrices. nih.govnih.gov This hybrid technique leverages the separation power of LC with the mass-resolving capability of MS, offering significant advantages over GC-MS by avoiding the need for derivatization and preventing thermal degradation. nih.govgoogle.com

In a typical LC-MS/MS workflow, the analyte is first separated chromatographically, often using reversed-phase UHPLC for speed and efficiency. The column effluent is then directed to the mass spectrometer's ion source, where electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺ of the cathinone molecules. google.com

For quantitative analysis, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer (a quadrupole) is set to select the specific m/z of the protonated parent molecule. This selected ion then passes into a collision cell, where it is fragmented by collision with an inert gas. The second mass analyzer is then set to monitor for one or more specific, characteristic fragment ions (product ions). This two-stage filtering process is highly specific and significantly reduces chemical noise, enabling very low limits of detection and quantification, often in the sub-ng/mL range. nih.govunodc.org The combination of a specific retention time from the LC and a specific precursor-to-product ion transition in the MS/MS provides exceptionally high confidence in the identification and quantification of the target compound. nih.gov

Table 4: Illustrative LC-MS/MS Parameters for Cathinone Derivative Analysis This table shows typical precursor and product ions used in MRM mode for the analysis of cathinone-related compounds. Specific values must be optimized for each instrument and analyte.

| Compound Class | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| Cathinone | 150.1 | 132.1 | 91.1 | 15-25 |

| Methcathinone (B1676376) | 164.1 | 146.1 | 119.1 | 15-25 |

| Ethcathinone | 178.1 | 160.1 | 145.1 | 15-25 |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary thermal analysis method that measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is highly valuable for characterizing the thermal properties of pharmaceutical and chemical compounds, including this compound. googleapis.comgoogle.com

One of the most fundamental properties measured by DSC is the melting point (Tₘ). The DSC thermogram shows a distinct endothermic peak corresponding to the melting transition, providing a highly accurate value for the melting temperature as well as the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance. For this compound (cathinone free base), the melting point has been reported to be 46.5 °C. nih.gov DSC can also be used to study polymorphism, identify different crystalline forms, and assess sample purity.

Furthermore, DSC has been applied to the direct analysis of seized drug samples containing related compounds like amphetamine-type stimulants. researchgate.net By analyzing the eutectic melting behavior of a drug mixed with cutting agents, DSC can be used to quantify the amount of the active substance in the mixture without prior separation, with results that are comparable to those from chromatographic methods. researchgate.net

The thermal stability of cathinones is a known concern. Studies related to GC analysis have shown that these compounds can undergo thermal degradation, often through oxidative pathways. ojp.govresearchgate.net While not a direct DSC measurement, this highlights the inherent thermal sensitivity of the molecular structure. Thermal analysis methods like DSC and Thermogravimetric Analysis (TGA), which measures mass change with temperature, are the ideal tools to systematically investigate such degradation pathways and determine the temperature limits for the stability of this compound.

Table 5: Physical Property of this compound This table lists a key thermal property of the compound.

| Property | Value |

|---|---|

| Melting Point (Free Base) | 46.5 °C |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties. eurekaselect.com Density Functional Theory (DFT) is a particularly popular and versatile computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT is widely applied to calculate molecular properties, analyze structure-activity relationships, and study reaction mechanisms. mdpi.com

For molecules structurally related to 1-amino-1-phenylpropan-2-one, various levels of theory have been employed. Ab initio optimizations and single-point calculations, such as Møller–Plesset perturbation theory (MP2) with basis sets like 6-31G** and 6-311++G**, have been used to model the structures of analogous compounds like 1-phenyl-2-propanone. nih.govresearchgate.net

DFT methods, often combined with various functionals and basis sets, are a mainstay for these types of investigations. For example, the B3LYP hybrid functional is commonly used for studying molecular properties and reaction mechanisms. mdpi.com In studies of related phenethylamine (B48288) derivatives, DFT calculations have been essential for understanding structure-property relationships and biological activity. researchgate.net The choice of functional and basis set is critical for accuracy, with options ranging from GGA and meta-GGA to hybrid functionals like B3LYP, tailored to the specific properties being investigated. mdpi.com

These computational approaches can determine key parameters such as optimized geometries, molecular orbital energies, vibrational frequencies, and dipole moments, which are crucial for understanding the molecule's behavior. mdpi.com

Table 1: Application of Quantum Chemical Methods to Structurally Similar Compounds

| Compound Studied | Method/Basis Set | Application | Reference |

|---|---|---|---|

| 1-Phenyl-2-propanone | MP2/6-31G** | Structure modeling and optimization | nih.govresearchgate.net |

| Amphetamine/Methamphetamine | DFT / Molecular Dynamics | Conformational analysis, spectral prediction | rsc.orgrsc.org |

| Amphetamine | DFT B3LYP-D3/6-31G(d,p) | Calculation of binding interactions | nih.gov |

| Cathinone (B1664624) Derivatives | DFT | Analysis of physicochemical descriptors | researchgate.net |

| Amphetamine Enantiomers | DFT-D4 | Investigation of host-guest interactions | nih.gov |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying transition states, which are often difficult to characterize experimentally. DFT can be used to map potential energy surfaces, providing insights into reaction pathways and energy barriers. stackexchange.com By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility and kinetics of a chemical reaction. stackexchange.com

For psychoactive substances like cathinone, a structural isomer of this compound, computational chemistry offers detailed insights into molecular interactions and reaction mechanisms. researchgate.net Quantum mechanical descriptors derived from DFT, such as polarizability, ionization potential, and molecular electrostatic potential, can unravel the reactive nature of different parts of a molecule. researchgate.net These calculations help in understanding structure-activity relationships, which are crucial for predicting how modifications to the molecular structure will affect its biological activity. nih.govnih.gov

Furthermore, quantum chemistry-aided retrosynthetic analysis represents an emerging field where computational methods are used to trace back reaction paths from a desired product to predict potential reactants, a task that has been historically challenging due to the combinatorial explosion of possible pathways. nih.gov

Stereochemical Predictions and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule profoundly influences its chemical and biological properties. chemrxiv.org Computational methods are indispensable for predicting stereochemistry and performing conformational analysis to identify the most stable spatial arrangements of a molecule.

For flexible molecules like this compound, which has several rotatable bonds, a conformational search is necessary to identify the global energy minimum structure. nih.gov Such analyses have been performed on related compounds like amphetamine and methamphetamine using a combination of DFT and molecular dynamics (MD), providing a detailed understanding of their 3D structures in solution. rsc.orgrsc.org These studies reveal that multiple conformers can coexist, and their relative populations can be determined by comparing computationally predicted spectra (e.g., VCD and ROA) with experimental data. rsc.org

In a study on the closely related 1-phenyl-2-propanone, ab initio optimizations (MP2/6-31G**) were used to model its structure. nih.govresearchgate.net The results indicated that the lowest energy conformation is stabilized by weak intramolecular interactions. nih.govresearchgate.net The accurate prediction of stereoselectivity in asymmetric catalysis is another area where computational methods, particularly those using transition state force fields (TSFFs) derived from quantum mechanics, have proven valuable. nih.govchemrxiv.org

Role As a Synthetic Building Block in Complex Chemical Systems

Precursor in Diverse Organic Transformations

The bifunctional nature of 1-Amino-1-phenylpropan-2-one, possessing both a nucleophilic amino group and an electrophilic keto group, makes it a suitable precursor for the synthesis of heterocyclic compounds. One of the notable transformations is its use in the synthesis of pyrazines.

Alpha-aminoketones, such as this compound, can undergo a self-condensation reaction to form dihydropyrazines, which are subsequently oxidized to yield highly substituted pyrazines. youtube.comresearchgate.net This reaction typically involves the condensation of two molecules of the α-aminoketone. The amino group of one molecule reacts with the carbonyl group of another, and vice versa, leading to a cyclized intermediate. Subsequent dehydration and oxidation lead to the aromatic pyrazine (B50134) ring.

The general mechanism for this transformation is outlined below:

Initial Condensation: Two molecules of the α-aminoketone condense to form a dihydropyrazine (B8608421) intermediate.

Dehydration: The intermediate loses two molecules of water.

Oxidation: The resulting dihydropyrazine is oxidized to the stable aromatic pyrazine.

This method is a fundamental approach for constructing the pyrazine core, and the substitution pattern of the resulting pyrazine is determined by the structure of the starting α-aminoketone. nih.govnih.gov In the case of this compound, this reaction would be expected to produce a tetrasubstituted pyrazine. The synthesis of pyrazines is of significant interest due to their presence in a wide range of biologically active compounds and their use as flavor and fragrance agents. researchgate.net

Table 1: Pyrazine Synthesis from α-Amino Carbonyl Precursors

| Precursor Type | Reaction | Product | Significance |

|---|---|---|---|

| α-Aminoketones | Self-condensation and oxidation | Substituted Pyrazines | Access to a core heterocyclic structure found in pharmaceuticals and flavorings. youtube.comresearchgate.net |

| α-Diketones and Diamines | Condensation | Quinoxalines (Benzopyrazines) | A standard protocol for synthesizing a class of fused heterocyclic compounds. nih.gov |

Scaffold for Novel Compound Libraries

In the field of medicinal chemistry and drug discovery, the concept of a molecular scaffold is central to the design of new therapeutic agents. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. ijpsr.com this compound possesses the necessary attributes to serve as a versatile scaffold for the generation of novel compound libraries through combinatorial chemistry. nih.gov

The key structural features of this compound that make it a suitable scaffold are:

Primary Amine: This group can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents.

Ketone Carbonyl Group: The ketone can undergo reactions such as Wittig olefination, aldol (B89426) condensation, or conversion to other functional groups, providing another point of diversification.

Phenyl Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution, allowing for the introduction of substituents at the ortho, meta, or para positions.

By systematically varying the reagents that react with each of these functional groups, a large and diverse library of compounds can be synthesized from this single starting material. nih.gov This approach, known as diversity-oriented synthesis, is a powerful tool for exploring chemical space and identifying new molecules with desired biological activities. mdpi.com The generation of such libraries allows for high-throughput screening to identify lead compounds for drug development. nih.gov

Table 2: Potential Diversification of the this compound Scaffold

| Functional Group | Potential Reactions for Diversification |

|---|---|

| Primary Amine | Acylation, Sulfonylation, Alkylation, Reductive Amination |

| Ketone | Aldol Condensation, Wittig Reaction, Grignard Addition, Knoevenagel Condensation |

Applications in Asymmetric Synthesis as Chiral Pool Precursors

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. acs.org One strategy in asymmetric synthesis is the use of the "chiral pool," which utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com

While this compound is achiral, its derivatives can be chiral. For instance, reduction of the ketone can lead to the corresponding chiral amino alcohol, 1-amino-1-phenylpropan-2-ol, which has two stereocenters. If this reduction can be performed enantioselectively, or if a chiral precursor is used in its synthesis, an enantiomerically pure form of the amino alcohol can be obtained. researchgate.netgoogle.com

Such chiral amino alcohols are valuable as chiral pool precursors and can be used in several ways in asymmetric synthesis: acs.orgnih.gov

Chiral Auxiliaries: The chiral amino alcohol can be temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

Chiral Ligands: Chiral amino alcohols can be used to synthesize ligands for metal catalysts that can then be used in a wide range of asymmetric catalytic reactions.

Chiral Building Blocks: The enantiomerically pure compound can be incorporated directly into the final target molecule, transferring its chirality to the new structure.

The synthesis of chiral 1,2-amino alcohols is an active area of research due to their prevalence in biologically active molecules and their utility as chiral ligands. nih.gov The structural motif of 1-amino-1-phenylpropane is found in several chiral compounds used in synthesis and medicine. iucr.orgresearchgate.net Therefore, enantiomerically pure derivatives of this compound represent potential additions to the chiral pool for use in asymmetric synthesis.

Table 3: Applications of Chiral Building Blocks in Asymmetric Synthesis

| Application | Description | Example of Building Block Class |

|---|---|---|

| Chiral Auxiliary | A removable chiral group that directs the stereochemical outcome of a reaction on an achiral substrate. | Chiral Amino Alcohols |

| Chiral Ligand | A chiral molecule that coordinates to a metal center to form an asymmetric catalyst. | Chiral Amino Alcohols |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Catalysts for Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Future research will undoubtedly focus on the creation of novel catalysts that can deliver high stereoselectivity in the synthesis of 1-Amino-1-phenylpropan-2-one.

A significant area of development is in the field of asymmetric hydrogenation of α-keto imines, which are direct precursors to α-amino ketones. While palladium-catalyzed asymmetric arylation of α-keto imines has shown promise, there is a continuous drive to develop more robust and versatile catalysts. nih.gov Research is anticipated to explore a wider range of transition metals and chiral ligands to achieve higher enantiomeric excess under milder reaction conditions. The goal is to create catalytic systems that are not only highly selective but also tolerant of a broad range of functional groups, allowing for the synthesis of diverse analogs of this compound.

Another promising frontier is the merger of different catalytic modes. For instance, combining transition metal catalysis with photoredox catalysis has enabled the direct enantioselective acylation of α-amino C(sp³)-H bonds, providing a novel route to chiral α-amino ketones. organic-chemistry.org Further exploration in this area could lead to unprecedented synthetic strategies that bypass traditional multi-step sequences.

Table 1: Comparison of Emerging Stereoselective Catalytic Strategies

| Catalytic Strategy | Potential Advantages | Research Focus |

| Asymmetric Hydrogenation | High atom economy, direct conversion of precursors. | Development of novel chiral ligands and earth-abundant metal catalysts. |

| Dual Catalysis (e.g., Transition Metal + Photoredox) | Access to novel reaction pathways, mild reaction conditions. | Expanding substrate scope and improving enantioselectivity. |

| Organocatalysis | Metal-free, environmentally benign. | Design of new chiral organic molecules as catalysts for asymmetric additions. |

Integration of Biocatalysis and Chemical Synthesis in Advanced Cascades

The synergy between biocatalysis and traditional chemical synthesis offers a powerful toolkit for creating complex molecules with high precision. Enzymes, with their exquisite selectivity, can perform transformations that are challenging to achieve with conventional chemical catalysts. Future research will increasingly focus on integrating enzymatic steps into synthetic cascades for the production of this compound.

Transaminases, for example, are enzymes that can catalyze the asymmetric amination of ketones to produce chiral amines. The development of robust and engineered transaminases with tailored substrate specificities will be a key research area. These biocatalysts can be employed in multi-enzyme cascades or in chemo-enzymatic sequences, where a chemical reaction sets the stage for a highly selective enzymatic transformation, or vice-versa.

Advanced Analytical Tool Development for Complex Mixtures

As synthetic methodologies become more sophisticated, the need for advanced analytical tools to characterize complex reaction mixtures and accurately determine stereochemical purity becomes paramount. The development of new analytical techniques is crucial for both process optimization and quality control.

In the realm of chromatography, the focus will be on developing new chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) that offer better resolution and broader applicability for the separation of aminoketone enantiomers. nih.govgcms.cz The exploration of novel materials for CSPs, such as molecularly imprinted polymers, could lead to highly selective and robust analytical columns. nih.gov Capillary electrophoresis, with its high efficiency and low sample consumption, also presents a promising avenue for the chiral separation of these compounds, particularly with the use of cyclodextrins as chiral selectors. nih.gov

Mass spectrometry (MS) is another area ripe for innovation. The development of new ionization techniques and tandem MS (MS/MS) fragmentation strategies will be critical for the differentiation of isomers, which can be challenging with conventional methods. magtech.com.cnnih.govresearchgate.net Chemical derivatization, which modifies the analyte to enhance its detection or to introduce a chiral handle, will continue to be an important strategy for improving the sensitivity and specificity of MS analysis for isomeric compounds. magtech.com.cn Furthermore, the advent of in-situ reaction monitoring technologies, such as real-time spectroscopy (FTIR, Raman), will provide unprecedented insights into reaction kinetics and mechanisms, enabling more precise control over stereoselectivity. mt.comspectroscopyonline.comresearchgate.net

Table 2: Emerging Analytical Tools for Chiral Aminoketone Analysis

| Analytical Technique | Area of Development | Potential Impact |

| Chiral Chromatography (HPLC, GC) | Novel chiral stationary phases (e.g., molecularly imprinted polymers). | Improved resolution, faster analysis times, broader applicability. |

| Capillary Electrophoresis (CE) | New chiral selectors and buffer systems. | High-efficiency separation with minimal sample and solvent usage. |

| Mass Spectrometry (MS) | Advanced fragmentation techniques and derivatization strategies. | Unambiguous differentiation of stereoisomers and structural isomers. |

| In-Situ Spectroscopy (FTIR, Raman) | Real-time reaction monitoring probes and data analysis software. | Enhanced understanding and control of reaction kinetics and stereoselectivity. |

Exploration of New Reaction Pathways and Reactivity Patterns

Beyond optimizing existing synthetic routes, a significant part of future research will be dedicated to discovering entirely new ways to construct and utilize the α-amino ketone scaffold of this compound. This involves exploring novel reactivity patterns and harnessing emerging technologies.

Photocatalysis and electrochemistry are at the forefront of this exploration. These techniques use light and electricity, respectively, to drive chemical reactions, often enabling transformations that are difficult to achieve through traditional thermal methods. organic-chemistry.orgacs.orgacs.org For instance, electrochemical methods are being developed for the oxidative α-C–H functionalization of ketones, providing a direct route to α-amino ketones. acs.orgacs.org Similarly, photocatalysis can be used to generate reactive intermediates under mild conditions, opening up new possibilities for C-C and C-N bond formation. organic-chemistry.orgresearchgate.netacs.orgacs.org

Computational chemistry and machine learning are also set to play a pivotal role in this exploratory phase. nih.govnih.govresearchgate.netpurdue.eduresearchgate.net In silico tools can be used to predict the feasibility of new reaction pathways, screen for potential catalysts, and elucidate complex reaction mechanisms. By modeling the reactivity of this compound and its precursors, researchers can guide experimental efforts towards the most promising avenues, accelerating the pace of discovery. The exploration of umpolung strategies, which reverse the normal polarity of functional groups, also presents an intriguing avenue for the synthesis of α-amino ketones from unconventional starting materials. rsc.org

Q & A

Q. What are the established synthetic routes for 1-Amino-1-phenylpropan-2-one, and what are their key reaction conditions?

- Methodological Answer : The synthesis of this compound typically involves condensation reactions between phenylacetone derivatives and ammonia or amine precursors. For example, reductive amination of 1-phenylpropan-2-one with ammonium acetate under hydrogenation conditions (e.g., using palladium catalysts) is a common approach. The hydrochloride salt form (CAS 3904-16-3) is often isolated during purification to enhance stability . Key parameters include temperature control (25–60°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of reactants. Purity verification via HPLC or GC-MS is critical, with typical yields ranging from 60% to 85% depending on optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the amine and ketone functional groups. For instance, the ketone carbonyl typically resonates at ~205–210 ppm in C NMR, while the amino proton appears as a broad singlet at ~1.5–2.5 ppm in H NMR .

- Mass Spectrometry : ESI-MS or EI-MS can confirm the molecular ion peak (m/z ~149 for the free base) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can predict molecular orbitals, electrostatic potentials, and reaction mechanisms. For example:

- HOMO-LUMO Analysis : Reveals charge-transfer behavior and reactivity sites. The amino group’s lone pair contributes significantly to HOMO, while the ketone’s carbonyl group influences LUMO .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, aiding in understanding solubility and stability .

Computational workflows should validate results against experimental IR or UV-Vis data to resolve discrepancies .

Q. What strategies are recommended for resolving contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Contradictions in crystal structures (e.g., bond lengths or angles) may arise from disorder or twinning. Use the following approach:

- Refinement Software : SHELXL (via Olex2 or WinGX) allows for anisotropic refinement and disorder modeling. For example, SHELXL’s TWIN command can handle twinned datasets .

- Validation Tools : CheckCIF (via IUCr) identifies geometric outliers. Cross-validate with powder XRD to confirm phase purity .

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. How can researchers design experiments to investigate the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis or LC-MS. The amine group’s protonation state (pKa ~8–10) significantly affects reactivity .

- Kinetic Analysis : Pseudo-first-order kinetics can quantify reaction rates for hydrolysis or oxidation. For example, track ketone-to-carboxylic acid conversion under alkaline conditions .

- Control Experiments : Include radical scavengers (e.g., BHT) to differentiate between oxidative and hydrolytic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.